(R)-4,4-Difluoropyrrolidine-2-carboxamide
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Overview
Description
®-4,4-Difluoropyrrolidine-2-carboxamide is a fluorinated pyrrolidine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms in the pyrrolidine ring enhances its metabolic stability and bioavailability, making it a valuable scaffold in the design of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Difluoropyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.
Fluorination: Introduction of fluorine atoms at the 4,4-positions of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amidation: The carboxylic acid group is converted to the carboxamide using reagents like ammonia or primary amines under appropriate conditions.
Industrial Production Methods: Industrial production of ®-4,4-Difluoropyrrolidine-2-carboxamide may involve large-scale fluorination and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or alcohols.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-4,4-Difluoropyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Fluoropyrrolidine-2-carboxamide
- 4,4-Difluoropyrrolidine-2-carboxylic acid
- 4,4-Difluoropyrrolidine-2-carboxylate esters
Comparison: ®-4,4-Difluoropyrrolidine-2-carboxamide is unique due to the presence of two fluorine atoms at the 4,4-positions, which significantly enhances its metabolic stability and bioavailability compared to its non-fluorinated or mono-fluorinated counterparts. This makes it a more potent and selective compound for various applications in medicinal chemistry and drug development.
Biological Activity
(R)-4,4-Difluoropyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C5H8F2N2O and a molecular weight of approximately 186.59 g/mol. The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a carboxamide functional group at the 2-position. The presence of fluorine enhances metabolic stability and bioavailability, which are critical for therapeutic efficacy.
Research indicates that this compound acts as an inhibitor in various biological pathways. Its mechanism involves binding to specific receptors or enzymes, influencing metabolic pathways crucial for cell proliferation and survival. Notably, studies have shown that the compound exhibits high binding affinity to fibroblast activation protein (FAP), which is implicated in cancer progression .
Inhibitory Potency
The compound has demonstrated notable inhibitory potency against FAP, with studies reporting an IC50 value of approximately 3.2 nM, indicating strong potential for use in cancer diagnostics and therapeutics . The fluorinated structure contributes to its effectiveness by enhancing binding interactions with target proteins.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various biological targets. Preliminary data suggest significant interactions that could lead to alterations in cellular signaling pathways. For instance, this compound has been evaluated for its role in inhibiting tumor growth through targeted delivery mechanisms .
Case Study: Tumor Targeting
In a study involving radioligands for cancer imaging, this compound was used as a scaffold for developing compounds that selectively target tumors. Results indicated rapid tumor uptake and clearance via kidneys, demonstrating its potential as a diagnostic tool in oncology .
Comparative Analysis
A comparative analysis of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-4,4-Difluoropyrrolidine-2-carboxamide | Similar pyrrolidine structure; different chirality | Enantiomeric form may exhibit different biological activity |
4,4-Difluoropyrrolidine-2-carboxamide | Lacks the hydrochloride salt; no chiral center | Less soluble compared to the hydrochloride form |
2-Fluoropyrrolidine | Contains only one fluorine atom | Simpler structure may lead to different reactivity |
This table illustrates how the unique presence of two fluorine atoms at the 4-position contributes to distinctive properties that differentiate this compound from similar compounds.
Properties
Molecular Formula |
C5H8F2N2O |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R)-4,4-difluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3(4(8)10)9-2-5/h3,9H,1-2H2,(H2,8,10)/t3-/m1/s1 |
InChI Key |
MVEDZPQIZLYLLT-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)C(=O)N |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N |
Origin of Product |
United States |
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